DBCO-NHCO-PEG2-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

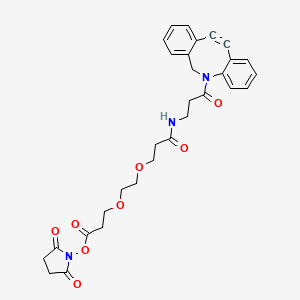

DBCO-NHCO-PEG2-NHS ester is a versatile compound widely used in scientific research and industrial applications. It contains several functional groups, including a dibenzylcyclooctyne group, a polyethylene glycol linker, and an N-hydroxysuccinimide ester group. These functional groups make this compound an excellent tool for bioconjugation and drug delivery applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DBCO-NHCO-PEG2-NHS ester is typically synthesized through a series of chemical reactions involving the coupling of dibenzylcyclooctyne with polyethylene glycol and N-hydroxysuccinimide ester. The reaction conditions often involve neutral or slightly basic conditions to ensure efficient coupling with primary amines .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-NHCO-PEG2-NHS ester undergoes various chemical reactions, including:

Click Chemistry Reactions: The dibenzylcyclooctyne group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC).

Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Reagents: Azide-containing molecules, primary amines.

Conditions: Neutral or slightly basic conditions, aqueous or organic solvents

Major Products

The major products formed from these reactions are bioconjugates, where this compound is covalently linked to proteins, peptides, or other biomolecules .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

DBCO-NHCO-PEG2-NHS ester is extensively utilized in the development of targeted drug delivery systems. The ability to conjugate therapeutic agents such as antibodies or peptides to DBCO-functionalized carriers enhances specificity and reduces off-target effects.

Key Benefits:

- Improved Stability : The PEG linker provides stability to the conjugates in biological environments.

- Enhanced Targeting : By attaching drugs to specific targeting molecules, the efficacy of treatments can be significantly increased while minimizing side effects .

Imaging Applications

The compound plays a crucial role in imaging techniques by facilitating the labeling of biomolecules and cells with imaging agents. This is particularly useful in tracking cellular processes in vivo and in vitro.

Case Study:

In a study involving cancer cell imaging, researchers used this compound to tag fluorescent dyes to azide-functionalized antibodies, enabling precise localization of tumor cells during live imaging .

Bioconjugation Techniques

This compound is a powerful tool for bioconjugation, particularly in the context of protein engineering and diagnostics.

Applications:

- Site-Specific Labeling : The NHS ester reacts with primary amines on proteins, allowing for site-specific modifications essential for studying protein interactions and functions .

- Diagnostics : Used in assays where stable conjugation is critical for accurate detection and measurement of biomolecules .

PROTAC Development

As a PEG-based linker, this compound is integral to the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are designed to selectively degrade target proteins via the ubiquitin-proteasome system.

Mechanism:

PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets the protein for degradation. This compound effectively connects these ligands, enhancing the efficacy of PROTACs in therapeutic applications .

Material Science Applications

In material science, this compound is employed for surface modification of nanoparticles and substrates.

Advantages:

- Enhanced Solubility : The PEG component improves solubility in aqueous environments.

- Functionalization : The DBCO group allows further functionalization with azide-containing compounds, creating custom materials with tailored properties .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Conjugation of therapeutic agents to targeting molecules | Improved stability, enhanced targeting |

| Imaging Applications | Tagging biomolecules with imaging agents | Precise localization in live imaging |

| Bioconjugation Techniques | Site-specific labeling of proteins | Essential for studying protein interactions |

| PROTAC Development | Synthesis of PROTACs for targeted protein degradation | Effective targeting through ubiquitin system |

| Material Science | Surface modification of nanoparticles | Enhanced solubility and functionalization |

Mecanismo De Acción

DBCO-NHCO-PEG2-NHS ester exerts its effects through the following mechanisms:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzylcyclooctyne group undergoes a highly specific and efficient reaction with azide-containing molecules, forming stable triazole linkages.

Amide Bond Formation: The N-hydroxysuccinimide ester group reacts with primary amines to form covalent amide bonds, facilitating the conjugation of biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

DBCO-PEG2-NHS ester: Contains a similar structure but lacks the NHCO group, making it less stable in certain reactions.

DBCO-PEG4-NHS ester: Has a longer polyethylene glycol linker, providing greater flexibility and solubility.

Uniqueness

DBCO-NHCO-PEG2-NHS ester is unique due to its combination of functional groups, which provide enhanced stability, solubility, and reactivity in bioconjugation and drug delivery applications .

Actividad Biológica

DBCO-NHCO-PEG2-NHS ester, a compound with the CAS number 2666999-50-2, is a versatile bioconjugation reagent known for its significant applications in drug delivery systems and imaging probes. This compound features three critical functional groups: a dibenzylcyclooctyne (DBCO) moiety, an N-hydroxysuccinimide (NHS) ester, and a polyethylene glycol (PEG) linker. These components facilitate bioorthogonal reactions and enhance the solubility and stability of conjugates, making this compound a valuable tool in biochemistry and medicinal chemistry.

- Molecular Formula: C30H31N3O8

- Molecular Weight: 561.59 g/mol

- Purity: >90% upon shipping

- Storage Conditions: Store at -20°C to maintain stability

The biological activity of this compound primarily revolves around its ability to undergo bioorthogonal click chemistry with azide-functionalized molecules. This reaction is facilitated by the strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for selective and efficient covalent bonding without interfering with biological systems.

Applications in Drug Delivery

This compound is extensively utilized in the development of:

- Antibody-Drug Conjugates (ADCs): The NHS ester enables the covalent attachment of cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity.

- Proteolysis Targeting Chimeras (PROTACs): This compound serves as a linker in PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome pathway. PROTACs consist of two ligands connected by a linker; one targets an E3 ligase while the other binds to the desired protein.

Table 1: Summary of Biological Activities

Case Study: Application in Antibody-Drug Conjugates

A study demonstrated the efficacy of this compound in constructing ADCs that showed significant tumor regression in preclinical models. The conjugation of a potent cytotoxic agent via this linker resulted in enhanced therapeutic index compared to free drug administration. The stability and solubility provided by the PEG linker were critical for maintaining drug efficacy.

Case Study: Use in PROTAC Development

Research has highlighted the role of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. One study reported that PROTACs constructed with this linker achieved over 90% degradation efficiency of their target protein within 24 hours, showcasing its potential for therapeutic applications in oncology.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O8/c34-26(14-17-39-19-20-40-18-15-30(38)41-33-28(36)11-12-29(33)37)31-16-13-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVXTMUZEYCLIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.